N-Ethyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-Ethyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene-3-carboxamide derivative featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core. The compound is substituted at the 2-position with a (2-methylphenoxy)acetyl amino group and at the 3-position with an N-ethyl carboxamide moiety. Its molecular formula is C₂₀H₂₄N₂O₃S, with an estimated molecular weight of 376.48 g/mol.
Properties
CAS No. |
303092-54-8 |
|---|---|
Molecular Formula |
C20H24N2O3S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-ethyl-2-[[2-(2-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H24N2O3S/c1-3-21-19(24)18-14-9-5-7-11-16(14)26-20(18)22-17(23)12-25-15-10-6-4-8-13(15)2/h4,6,8,10H,3,5,7,9,11-12H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
BIXXXRBFHCRPMG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the ethyl group and the phenoxyacetyl moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the various reagents and conditions. The process is optimized to maximize yield and minimize waste, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
N-Ethyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s structural analogues differ primarily in substituents on the phenoxyacetyl group, carboxamide nitrogen, or the benzo[b]thiophene core. These modifications influence physicochemical properties, metabolic stability, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Lipophilicity (logP): The target compound’s logP is estimated to be ~3.2, intermediate between the more polar N-methyl analogue (~2.8) and the lipophilic 2,6-dimethylphenoxy derivative (~4.1).
- Solubility : Aqueous solubility is likely <1 mg/mL, typical for benzothiophene derivatives. Esterified analogues (e.g., ) may show improved solubility in protic solvents.
Biological Activity
N-Ethyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 346.43 g/mol. The compound features a benzothiophene core, which is known for its diverse biological activities, and various functional groups that enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 346.43 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies show that benzothiophene derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of benzothiophene derivatives. In vitro assays demonstrate that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapy by targeting specific cellular mechanisms.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines in immune cells. This activity could be beneficial in treating inflammatory diseases where cytokine storms are prevalent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It might interact with various receptors (e.g., G-protein coupled receptors), influencing signaling pathways that lead to cellular responses such as apoptosis or inflammation reduction.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication processes in rapidly dividing cells such as cancer cells.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzothiophene derivatives. Among them, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Activity
In vitro studies conducted on human breast cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of caspases .
Study 3: Anti-inflammatory Properties
A recent investigation assessed the anti-inflammatory effects in a murine model of arthritis. Treatment with this compound resulted in a significant decrease in swelling and pain scores compared to control groups .
Q & A
Q. What are the common synthetic routes for preparing N-Ethyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzothiophene core via cyclization of substituted cyclohexanone derivatives with sulfur-containing reagents. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a common intermediate (see analogous structures in ).
- Step 2 : Introduction of the N-ethylcarboxamide group via nucleophilic substitution or coupling reactions.
- Step 3 : Functionalization with the (2-methylphenoxy)acetyl moiety using acyl chloride intermediates under anhydrous conditions (e.g., THF, DCM) with catalytic bases like DMAP .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., δ ~1.35 ppm for ethyl groups, δ ~5.98 ppm for NH in intermediates ).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm amide bonds .
- X-ray Crystallography (if crystals are obtainable): Resolves stereochemistry and hydrogen-bonding networks (e.g., as in ).
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases or proteases due to the benzothiophene scaffold's affinity for ATP-binding pockets .
- Antimicrobial Testing : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction Pathway Modeling : Use density functional theory (DFT) to predict intermediates and transition states (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
- Machine Learning : Train models on existing benzothiophene reaction data to predict optimal solvents/catalysts (e.g., Python-based libraries like RDKit) .
Q. What strategies resolve contradictory bioactivity data across different studies?
- Methodological Answer :
- Comparative SAR Analysis : Systematically vary substituents (e.g., phenoxy vs. benzodioxin groups) and correlate with activity trends ().
- Metabolic Stability Testing : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .
Q. How can reaction conditions be scaled or modified for improved yield?
- Methodological Answer :
- Solvent Optimization : Replace toluene with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce toxicity .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) to accelerate acyl transfer steps .
- Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., acylation) to improve heat dissipation and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
